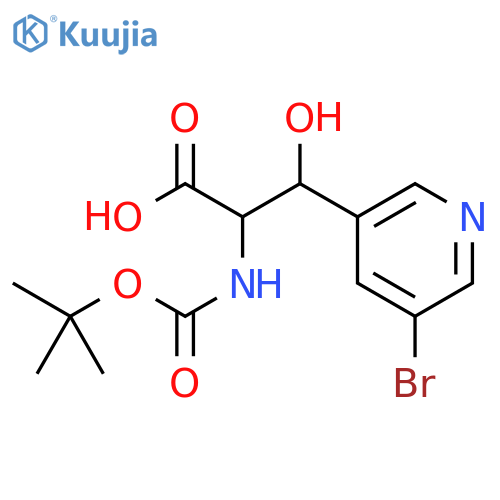

Cas no 2059927-76-1 (3-(5-bromopyridin-3-yl)-2-{(tert-butoxy)carbonylamino}-3-hydroxypropanoic acid)

3-(5-bromopyridin-3-yl)-2-{(tert-butoxy)carbonylamino}-3-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-Pyridinepropanoic acid, 5-bromo-α-[[(1,1-dimethylethoxy)carbonyl]amino]-β-hydroxy-

- 3-(5-bromopyridin-3-yl)-2-{(tert-butoxy)carbonylamino}-3-hydroxypropanoic acid

-

- MDL: MFCD30501667

- インチ: 1S/C13H17BrN2O5/c1-13(2,3)21-12(20)16-9(11(18)19)10(17)7-4-8(14)6-15-5-7/h4-6,9-10,17H,1-3H3,(H,16,20)(H,18,19)

- InChIKey: JPZJZRWLWYXGLI-UHFFFAOYSA-N

- ほほえんだ: C(C1=CN=CC(Br)=C1)(O)C(C(=O)O)NC(=O)OC(C)(C)C

3-(5-bromopyridin-3-yl)-2-{(tert-butoxy)carbonylamino}-3-hydroxypropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-341256-0.5g |

3-(5-bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid |

2059927-76-1 | 0.5g |

$946.0 | 2023-09-03 | ||

| Enamine | EN300-341256-2.5g |

3-(5-bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid |

2059927-76-1 | 2.5g |

$1931.0 | 2023-09-03 | ||

| Enamine | EN300-341256-5.0g |

3-(5-bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid |

2059927-76-1 | 5.0g |

$2485.0 | 2023-02-23 | ||

| Enamine | EN300-341256-10.0g |

3-(5-bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid |

2059927-76-1 | 10.0g |

$3683.0 | 2023-02-23 | ||

| Enamine | EN300-341256-1g |

3-(5-bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid |

2059927-76-1 | 1g |

$986.0 | 2023-09-03 | ||

| Enamine | EN300-341256-1.0g |

3-(5-bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid |

2059927-76-1 | 1g |

$0.0 | 2023-06-07 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01035939-1g |

3-(5-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid |

2059927-76-1 | 95% | 1g |

¥4200.0 | 2023-03-11 | |

| Enamine | EN300-341256-0.25g |

3-(5-bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid |

2059927-76-1 | 0.25g |

$906.0 | 2023-09-03 | ||

| Enamine | EN300-341256-0.1g |

3-(5-bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid |

2059927-76-1 | 0.1g |

$867.0 | 2023-09-03 | ||

| Enamine | EN300-341256-10g |

3-(5-bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid |

2059927-76-1 | 10g |

$4236.0 | 2023-09-03 |

3-(5-bromopyridin-3-yl)-2-{(tert-butoxy)carbonylamino}-3-hydroxypropanoic acid 関連文献

-

2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

3-(5-bromopyridin-3-yl)-2-{(tert-butoxy)carbonylamino}-3-hydroxypropanoic acidに関する追加情報

Introduction to 3-(5-bromopyridin-3-yl)-2-{(tert-butoxy)carbonylamino}-3-hydroxypropanoic acid (CAS No. 2059927-76-1)

3-(5-bromopyridin-3-yl)-2-{(tert-butoxy)carbonylamino}-3-hydroxypropanoic acid, identified by the chemical compound code CAS No. 2059927-76-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further exploration in drug discovery and therapeutic applications.

The molecular structure of 3-(5-bromopyridin-3-yl)-2-{(tert-butoxy)carbonylamino}-3-hydroxypropanoic acid incorporates several key functional groups that contribute to its unique chemical properties and potential biological interactions. The presence of a 5-bromopyridine moiety at the C3 position introduces a halogenated aromatic ring, which is known to enhance binding affinity to various biological targets. Additionally, the (tert-butoxy)carbonylamino group at the C2 position serves as a protective group for the amino function, ensuring stability during synthetic processes and facilitating controlled release in biological systems.

The 3-hydroxypropanoic acid moiety at the C3 position adds another layer of functionality, providing a hydrophilic character to the molecule. This feature is particularly useful in designing compounds that require solubility in aqueous environments, making them more suitable for formulation into pharmaceutical products. The combination of these functional groups makes 3-(5-bromopyridin-3-yl)-2-{(tert-butoxy)carbonylamino}-3-hydroxypropanoic acid a versatile building block for medicinal chemists and pharmacologists.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various disease-related pathways. The 5-bromopyridine scaffold is particularly well-studied for its role in modulating kinases and other enzymes involved in cancer progression, inflammation, and neurodegenerative diseases. For instance, derivatives of pyridine have been shown to inhibit tyrosine kinases, which are overactive in many types of cancer. The introduction of a bromine atom at the 5-position further enhances the reactivity and binding affinity of these compounds.

The (tert-butoxy)carbonylamino group not only provides stability but also allows for selective deprotection under specific conditions, enabling precise control over the molecule's reactivity. This feature is crucial in multi-step syntheses where protecting groups are used to prevent unwanted side reactions. The 3-hydroxypropanoic acid moiety can also be modified or utilized as a precursor for more complex structures, making it a valuable intermediate in synthetic chemistry.

Recent studies have highlighted the potential of 3-(5-bromopyridin-3-yl)-2-{(tert-butoxy)carbonylamino}-3-hydroxypropanoic acid as a lead compound for developing novel therapeutic agents. Researchers have demonstrated its efficacy in inhibiting specific enzymes and pathways associated with metabolic disorders and infectious diseases. For example, derivatives of this compound have shown promise in reducing inflammation by modulating cytokine production and inhibiting inflammatory cascades.

The structural features of this compound make it an attractive candidate for further optimization through structure-activity relationship (SAR) studies. By systematically modifying the substituents on the pyridine ring or introducing additional functional groups, scientists can fine-tune the biological activity and pharmacokinetic properties of the molecule. Such modifications can enhance drug-like characteristics such as solubility, bioavailability, and metabolic stability.

In addition to its pharmaceutical applications, 3-(5-bromopyridin-3-yl)-2-{(tert-butoxy)carbonylamino}-3-hydroxypropanoic acid may find utility in other areas such as agrochemicals and material science. The unique combination of functional groups provides opportunities for designing molecules with specific interactions with biological targets, which could lead to new crop protection agents or advanced materials.

The synthesis of CAS No. 2059927-76-1 involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions are often employed to construct the pyridine core efficiently. The introduction of protecting groups like the (tert-butoxy)carbonylamino moiety necessitates precise control over reaction conditions to avoid side products.

Quality control and analytical methods play a crucial role in ensuring the identity and purity of CAS No. 2059927-76-1 before it is used in downstream applications. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm structural integrity and detect impurities.

The growing body of research on 3-(5-bromopyridin-3-yl)-2-{(tert-butoxy)carbonylamino}-3-hydroxypropanoic acid underscores its importance as a chemical entity with diverse applications. As scientific understanding advances, new methodologies for synthesis and characterization will continue to emerge, further expanding its utility in pharmaceuticals and beyond.

2059927-76-1 (3-(5-bromopyridin-3-yl)-2-{(tert-butoxy)carbonylamino}-3-hydroxypropanoic acid) 関連製品

- 885268-29-1(1-1-(furan-2-yl)prop-1-en-2-ylcyclopropan-1-amine)

- 21262-99-7(1,3-benzothiazole-5-sulfonamide)

- 1396890-03-1((2E)-3-(2-chlorophenyl)-N-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylprop-2-enamide)

- 26388-52-3(N-(Trifluoroacetyl)daunorubicin)

- 2737202-70-7(Gly-Gly-Gly-Lys(N3))

- 714202-27-4(2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(furan-2-yl)methylacetamide)

- 1541736-95-1(4-(4-ethylcyclohexyl)aminopentan-1-ol)

- 1704522-02-0(1-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione)

- 2034431-12-2(3-chloro-4-{1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yloxy}pyridine)

- 1248007-96-6(3,3-Dimethyl-1-phenylbutane-1-sulfonamide)